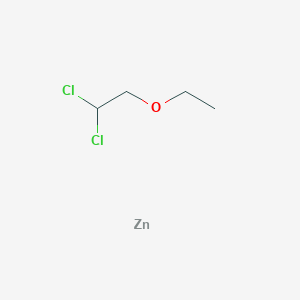
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is an organoarsenic compound characterized by its unique structure, which includes an ethoxy group, a phenylethenyl group, and a triphenylarsanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide typically involves the reaction of triphenylarsine with ethyl phenylacetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iodine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium chloride in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium oxide.
Reduction: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium hydride.
Substitution: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsine: A related compound with similar structural features but lacking the ethoxy and phenylethenyl groups.
(2-Ethoxy-2-phenylethenyl)arsine: Similar structure but without the triphenylarsanium moiety.
(2-Phenylethenyl)(triphenyl)arsanium iodide: Lacks the ethoxy group.
Uniqueness
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is unique due to the presence of both the ethoxy and phenylethenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
24904-07-2 |
|---|---|
Molekularformel |
C28H26AsIO |
Molekulargewicht |
580.3 g/mol |
IUPAC-Name |
(2-ethoxy-2-phenylethenyl)-triphenylarsanium;iodide |
InChI |
InChI=1S/C28H26AsO.HI/c1-2-30-28(24-15-7-3-8-16-24)23-29(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27;/h3-23H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LVEPBRYKDPXIIN-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



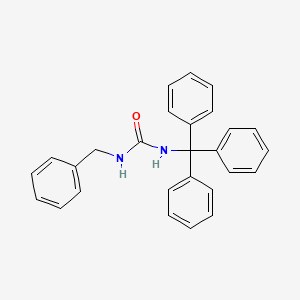
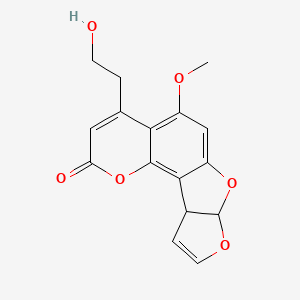
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

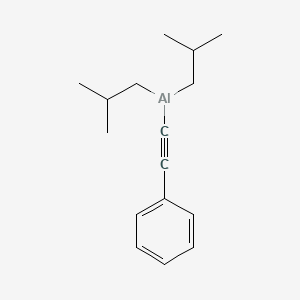


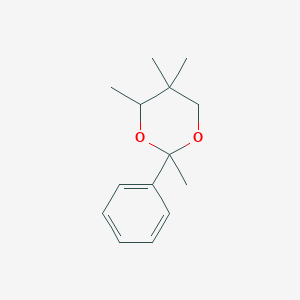

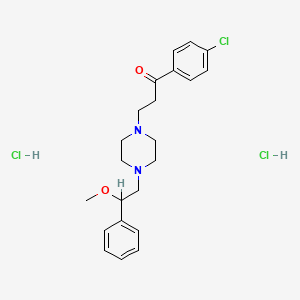
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)

